N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine
Overview
Description
Scientific Research Applications
Synthesis and Corrosion Inhibition
A study by Ali and Saeed (2001) explored the synthesis of unsaturated N,N-diallyl compounds derived from 1,6-hexanediamine and their application as corrosion inhibitors. Their research demonstrated that these compounds, upon polymerization, significantly inhibited corrosion of mild steel in acidic conditions, suggesting a potential application for similar N,N-diallyl compounds in protecting metal surfaces S. Ali & M. Saeed, 2001.
Electrode Surface Modification
Buchanan et al. (1983) described the use of N,N,N',N'-tetraalkyl-1,4-benzenediamine derivatives for the derivatization of electrode surfaces. These modifications enhance the electrochemical properties of electrodes, indicating the potential of N,N-diallyl compounds in creating more efficient electrochemical sensors and devices R. M. Buchanan, G. S. Calabrese, Ted J. Sobieralski, & M. Wrighton, 1983.
Analytical Characterization
Another study by Brandt et al. (2017) focused on the analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, providing important data for future research in medicinal chemistry and potentially guiding the development of new psychoactive substances with therapeutic applications S. Brandt, P. Kavanagh, Geraldine Dowling, Brian Talbot, F. Westphal, M. Meyer, H. Maurer, & A. Halberstadt, 2017.
Luminescence and Sensing
Zhong et al. (2017) developed orange luminescent carbon dots via hydrothermal method using 1,2-benzenediamine and carbamaldehyde as precursors. These nitrogen-doped carbon dots demonstrated potential in sensing applications, particularly for detecting silver ions in environmental samples, showcasing the utility of N,N-diallyl compounds in creating sensitive and selective sensors Yin Zhong, Junjian Li, Yingzhi Jiao, Gancheng Zuo, Xihao Pan, Ting Su, & Wei Dong, 2017.
properties
IUPAC Name |
2-fluoro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTULPPHYZTWPPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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